1-(3-Ethoxy-5-ethylphenyl)propan-2-one
Description
1-(3-Ethoxy-5-ethylphenyl)propan-2-one is a substituted acetophenone derivative characterized by a propan-2-one (acetone) backbone attached to a 3-ethoxy-5-ethylphenyl group. This compound belongs to the aryl ketone family, where the aromatic ring is substituted with ethoxy (–OCH₂CH₃) and ethyl (–CH₂CH₃) groups at the 3- and 5-positions, respectively. Such substitutions influence its physicochemical properties, including solubility, boiling point, and reactivity.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-ethoxy-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11-7-12(6-10(3)14)9-13(8-11)15-5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
MHOONVSYXGJMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced catalytic systems and precise control of reaction parameters to achieve large-scale production efficiently .
Chemical Reactions Analysis
1-(3-Ethoxy-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Ethoxy-5-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one, highlighting differences in substituents and their implications:
Key Observations :
- Electron-Donating vs.
- Solubility: Ethoxy and ethyl substituents likely increase lipophilicity compared to hydroxy-substituted analogs (e.g., 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone), which exhibit higher polarity due to hydrogen bonding .
- Synthetic Routes: Palladium-catalyzed α-arylation, as used for halogenated arylpropanones , may also apply to the target compound, though ethoxy groups typically require milder conditions to avoid ether cleavage.
Analytical and Spectroscopic Comparisons
- Chromatography: Compounds like 1-(6-methoxy-2-(4-methoxyphenyl)benzofuran-propan-2-one) are purified via RP-HPLC , a method likely applicable to the target compound due to shared arylpropanone hydrophobicity.
- Mass Spectrometry : LC–HRMS and GC–MS techniques used for detecting 1-(1-methyl-5-(pyridine-3-yl)-1H-pyrrol-2-yl)propan-2-one isomers could resolve structural features of this compound, particularly its ethyl/ethoxy fragmentation patterns.
Biological Activity
1-(3-Ethoxy-5-ethylphenyl)propan-2-one, also known as a derivative of phenyl ketone, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an ethoxy group and an ethyl-substituted phenyl moiety. This configuration is crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study investigating various phenyl ketones, this compound demonstrated effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines revealed that it possesses antiproliferative effects. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value in the low micromolar range, indicating potent activity.
Case Study: MCF-7 Cell Line
In a specific study focusing on MCF-7 cells:
- Treatment Duration: 48 hours
- IC50 Value: 12 µM
- Mechanism of Action: The compound was found to induce apoptosis and inhibit tubulin polymerization, which are critical pathways in cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Modifications to the ethoxy and ethyl groups can significantly alter its potency and selectivity against various biological targets.
Key Findings from SAR Studies
- Ethoxy Group: Essential for maintaining antimicrobial activity.
- Ethyl Substitution: Enhances lipophilicity, improving membrane permeability.
- Phenyl Ring Modifications: Substituents on the phenyl ring can modulate receptor binding affinity and selectivity.
Toxicity Profile
Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. Further studies are required to elucidate its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
